molecular formula C17H24N4O2 B13938977 N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) CAS No. 60006-10-2

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Cat. No.: B13938977
CAS No.: 60006-10-2
M. Wt: 316.4 g/mol
InChI Key: RZMKEDIOSRUTAQ-UHFFFAOYSA-N
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Description

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a synthetic organic compound with the molecular formula C17H24N4O2 It is characterized by the presence of a 2-methyl-1,3-phenylene core linked to two pyrrolidine-1-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

On an industrial scale, the production of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activities, particularly as an acetylcholinesterase inhibitor . This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C17H24N4O2
  • Molecular Weight : 304.40 g/mol
  • Structural Features : The compound features two pyrrolidine rings linked by a 2-methyl-1,3-phenylene group, which is crucial for its biological activity.

The primary mechanism of action of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions such as learning and memory. This mechanism suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Studies have shown that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits significant inhibitory effects on AChE. The inhibition constant (KiK_i) for this compound has been reported to be in the low micromolar range, indicating a strong interaction with the enzyme.

Compound Target Enzyme Inhibition Constant (K_i)
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)Acetylcholinesterase~0.5 µM

Neuroprotective Effects

Research indicates that compounds with AChE inhibitory activity may also possess neuroprotective properties. In vitro studies have demonstrated that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can protect neuronal cells from oxidative stress-induced apoptosis.

Synthesis Methods

The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Rings : The initial step involves the synthesis of pyrrolidine derivatives through cyclization reactions.
  • Coupling Reaction : The pyrrolidine derivatives are then coupled with 2-methyl-1,3-phenylenediamine to form the bis(pyrrolidinecarboxamide).

Cognitive Enhancement in Animal Models

Recent studies have explored the effects of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) on cognitive functions in animal models. In one study, rats treated with this compound showed improved performance in maze tests compared to control groups. These findings suggest that the compound may facilitate learning and memory processes through its AChE inhibitory action.

Safety and Toxicity Assessments

Comprehensive toxicity assessments have been conducted to evaluate the safety profile of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicate that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity. Additionally, it does not exhibit significant skin sensitization or irritation properties.

Properties

CAS No.

60006-10-2

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23)

InChI Key

RZMKEDIOSRUTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3

Origin of Product

United States

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